molecular formula C15H21N3O B8192594 Simufilam CAS No. 1224591-33-6

Simufilam

Numéro de catalogue B8192594
Numéro CAS: 1224591-33-6
Poids moléculaire: 259.35 g/mol
Clé InChI: BSQPTZYKCAULBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Simufilam, also known as PTI-125, is a small molecule drug candidate that is currently in Phase 3 clinical trials for the treatment of Alzheimer’s disease . It is being developed by the American pharmaceutical firm Cassava Sciences . The chemical name of this compound is 4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one .


Synthesis Analysis

The synthesis of this compound involves the binding of the drug to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers tau phosphorylation and synaptic dysfunction in some experimental systems .


Chemical Reactions Analysis

This compound binds to filamin, a protein that stabilizes the interaction of soluble Aβ42 and the α7nAChR . This binding prevents and reverses the binding of Aβ42 to α7nAChR . In experimental systems, it has been observed that this compound reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors .

Applications De Recherche Scientifique

  • Alzheimer's Disease Treatment : Simufilam has shown promising results in improving biomarkers of Alzheimer's disease pathology, neurodegeneration, neuroinflammation, and blood-brain barrier integrity. It significantly improved eleven cerebrospinal fluid biomarkers in patients with Alzheimer's disease, suggesting potential cognitive enhancement benefits (Burns et al., 2021). Additionally, this compound targets and reverses altered filamin A, a proteopathy detected by SavaDx (Wang et al., 2021).

  • Complex Systems Study : In a broader context, this compound has been used to study complex systems by reducing them to individual parts and adopting a linear and deterministic view of how the world functions (Mazzocchi, 2008).

  • Magnetic Field-Induced Ferroelectric Switching : Research on this compound focuses on magnetic field-induced ferroelectric switching in multiferroic Aurivillius phase thin films at room temperature, contributing to material science and electronics (Keeney et al., 2013).

  • Microbiological and Environmental Research : this compound, in the form of Secondary Ion Mass Spectrometry (SIMS), has been a powerful tool for identifying microorganisms' roles in biogeochemical cycles and for comparing biosignatures from living and fossil microbial communities (Orphan & House, 2009).

  • Educational Applications : SimUfish, an interactive application, demonstrates basic principles of fish behavior and has been used to enhance students' learning about zebrafish behavior (Mwaffo et al., 2017).

Mécanisme D'action

Simufilam targets an altered form of filamin A (FLNA) found in Alzheimer’s disease . It binds to this filamin A and aims to restore its function, potentially alleviating disease symptoms . It disrupts FLNA’s aberrant linkage to the α7nAChR, thereby blocking soluble amyloid beta 1–42 (Aβ 42 )’s signaling via α7nAChR that hyperphosphorylates tau .

Orientations Futures

Simufilam is currently in late-stage clinical evaluation in a pair of pivotal Phase 3 trials . Top-line results for the 52-week Phase 3 trial are currently expected approximately year-end 2024 . The second Phase 3 trial, spanning 76 weeks, is projected to finish in 2025 . These trials will provide more insights into the efficacy and safety of this compound in the treatment of Alzheimer’s disease.

Propriétés

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPTZYKCAULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224591-33-6
Record name Simufilam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIMUFILAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simufilam
Reactant of Route 2
Reactant of Route 2
Simufilam
Reactant of Route 3
Simufilam
Reactant of Route 4
Simufilam
Reactant of Route 5
Reactant of Route 5
Simufilam
Reactant of Route 6
Reactant of Route 6
Simufilam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.